![molecular formula C20H22N4O5 B2471140 butyl 4-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 2034589-35-8](/img/structure/B2471140.png)
butyl 4-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
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Overview
Description
Furan derivatives have occupied a unique place in the field of medicinal chemistry . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins and many natural terpenoids . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For example, substituted benzoic acid hydrazides were condensed with substituted aromatic and heteroaromatic aldehydes to yield the target products . The reaction between substituted benzoic acid and thionyl chloride yielded corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides .Molecular Structure Analysis
The molecular structure of similar compounds was assigned by IR and 1H-NMR spectroscopic data . The butyl 4-[5-(hydroxymethyl)furan-2-yl]benzoate molecule contains a total of 39 bond(s). There are 21 non-H bond(s), 12 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 Furane(s) .Chemical Reactions Analysis
The QSAR analysis applied to determine the correlation of antimicrobial activity of substituted hydrazide derivatives with their physicochemical properties indicated the importance of electronic parameters, dipole moment (μ) and energy of lowest unoccupied molecular orbital (LUMO) in describing antibacterial and antifungal activity respectively .Scientific Research Applications
Synthesis and Derivative Studies Research has focused on synthesizing and analyzing derivatives of furan and triazole compounds due to their potential in medicinal chemistry and materials science. For instance, the study on the synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives reveals the versatility of furan and triazole frameworks for chemical modifications, which could imply similar possibilities for the compound (Cansiz, Koparır, & Demirdağ, 2004).
Biological Activities Studies on compounds containing furan and triazole units have demonstrated significant biological activities. For example, the synthesis, antibacterial, antiurease, and antioxidant activities of some new 1,2,4-triazole Schiff base and amine derivatives underline the potential biological relevance of such compounds. These findings suggest that butyl 4-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate could possess similar properties, warranting further investigation into its biological applications (Sokmen et al., 2014).
Material Science Applications The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from furan compounds highlight the application of furan derivatives in material science, particularly in the development of new polymers with high thermal stability and solubility. This indicates the potential of this compound in the synthesis of novel materials (Hsiao, Yang, & Chen, 2000).
Mechanism of Action
While the mechanism of action for the specific compound you’re asking about is not available, furan derivatives are known to interact with various targets or receptors in the body. They can act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Future Directions
Furan derivatives have broadened scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . This suggests that there could be potential for future research and development in this area.
properties
IUPAC Name |
butyl 4-[[1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-2-3-10-29-20(27)14-6-8-15(9-7-14)21-19(26)16-12-24(23-22-16)13-17(25)18-5-4-11-28-18/h4-9,11-12,17,25H,2-3,10,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMGMVMTJHTDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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